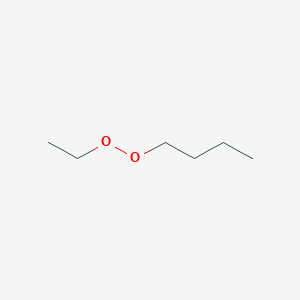
1-(Ethylperoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylperoxy)butane is an organic compound that belongs to the class of peroxides It is characterized by the presence of an ethylperoxy group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethylperoxy)butane can be synthesized through the reaction of butane with ethyl hydroperoxide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the peroxide bond. Common catalysts include transition metal complexes and acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent reaction conditions is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylperoxy)butane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the peroxide group into alcohols or other functional groups.
Substitution: The ethylperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Ethylperoxy)butane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Mecanismo De Acción
The mechanism by which 1-(Ethylperoxy)butane exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative stress and subsequent cellular responses. The pathways involved include the activation of oxidative stress response genes and the modulation of redox-sensitive signaling pathways.
Comparación Con Compuestos Similares
1-(Hydroperoxy)butane: Similar in structure but contains a hydroperoxy group instead of an ethylperoxy group.
1-(Methylperoxy)butane: Contains a methylperoxy group, leading to different reactivity and applications.
1-(Butylperoxy)butane: Features a butylperoxy group, which affects its chemical properties and uses.
Uniqueness: 1-(Ethylperoxy)butane is unique due to its specific reactivity profile and the balance between its oxidative and reductive properties. This makes it particularly useful in applications where controlled oxidation is required, such as in polymer production and oxidative stress studies.
Propiedades
Número CAS |
58380-62-4 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
1-ethylperoxybutane |
InChI |
InChI=1S/C6H14O2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |
Clave InChI |
OZCXMZAXJKGAIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




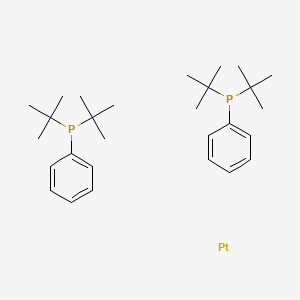
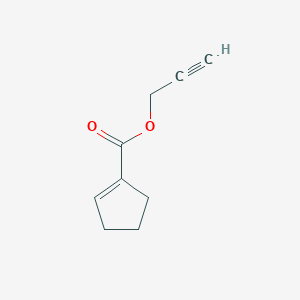
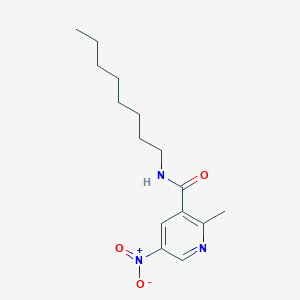
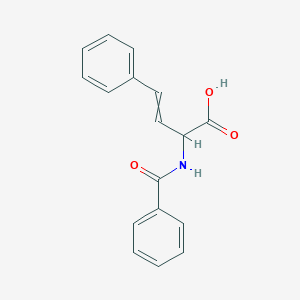
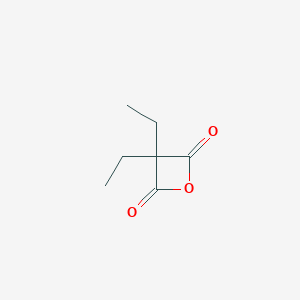

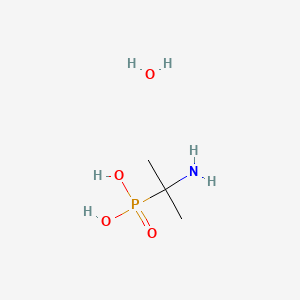
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)

![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)


